2-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group and a pyrimidinyl-substituted piperazine moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetamide-chalcones, have been reported to target c-met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
For instance, some compounds inhibit the kinase activity of c-Met, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Based on the potential target, c-met kinase, it can be inferred that the compound may affect pathways related to cell growth and proliferation, particularly in the context of cancer .
Result of Action
Based on the potential target, c-met kinase, it can be inferred that the compound may have antiproliferative effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE typically involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the intermediate 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with altered functional groups.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENOXY)PROPANOIC ACID: A structurally related compound with similar chemical properties but different biological activities.
2-(2,4-DICHLOROPHENOXY)ACETIC ACID: Another related compound used in various applications, including as a herbicide.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both the dichlorophenoxy and pyrimidinyl-piperazine moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in different fields and makes it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-12-2-3-14(13(18)10-12)24-11-15(23)21-6-8-22(9-7-21)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKBLCKYUNGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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